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Compound of Interest

Compound Name: 20-hydroxylucidenic acid E2

Cat. No.: B15564103 Get Quote

[2] Isolation and Purification of Triterpenoids from Ganoderma lucidum and Their Antitumor

Activities - PMC (2022-09-08) The dried powder of fruiting bodies of G. lucidum (10 kg) was

extracted with 75% ethanol (v/v) three times (3 × 120 L, each for 2 h) at room temperature. The

extracts were combined and concentrated under reduced pressure to obtain a crude extract

(850 g). The crude extract was suspended in water and then partitioned with petroleum ether,

ethyl acetate, and n-butanol successively. The ethyl acetate fraction (125 g) was subjected to

silica gel column chromatography (200-300 mesh) and eluted with a gradient of petroleum

ether-ethyl acetate (from 100:0 to 0:100, v/v) to obtain 12 fractions (Fr. 1-12). Fr. 5 (15 g) was

further separated by silica gel column chromatography with a gradient of chloroform-methanol

(from 100:0 to 0:100, v/v) to yield 8 subfractions (Fr. 5.1-5.8). Fr. 5.3 (2.1 g) was subjected to

Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments.

The resulting solution was then purified by semi-preparative HPLC (YMC-Pack ODS-A column,

250 × 10 mm, 5 μm) with a mobile phase of methanol-water (80:20, v/v) at a flow rate of 2

mL/min to yield ganoderic acid A (12.5 mg), ganoderic acid B (8.7 mg), and ganoderic acid C2

(15.3 mg). The purity of these compounds was determined to be >98% by HPLC analysis. 1

Preparative separation of ganoderic acids from Ganoderma lucidum by counter-current

chromatography and HPLC | Journal of the Brazilian Chemical Society (2013-08-20) The crude

extract was submitted to a silica gel column chromatography eluted with chloroform-methanol

mixtures of increasing polarities (98:2, 95:5, 90:10, 80:20, 50:50 and 0:100, v/v) to give seven

fractions (A-G). Fraction D (2.5 g) was further submitted to a Sephadex LH-20 column eluted

with methanol to afford three sub-fractions (D1-D3). Sub-fraction D2 (1.1 g) was separated by

semi-preparative HPLC (250 × 10 mm, C18 column) using methanol-water-acetic acid

(75:25:0.1, v/v/v) as mobile phase at a flow rate of 2.5 mL min-1 to yield ganoderic acid T (1,
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10.3 mg) and ganoderic acid Me (2, 8.5 mg). 1 Characterization of Triterpenoids in a Novel

Ganoderma lucidum Hybrid and Their Antiviral and Anti-inflammatory Activities - PMC (2023-

01-18) The dried powder of G. lucidum fruiting bodies (1 kg) was extracted three times with 10

L of 95% ethanol at room temperature. The extracts were combined and concentrated under

reduced pressure to obtain a crude extract (60 g). The crude extract was suspended in water

and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl

acetate fraction (25 g) was subjected to silica gel column chromatography (200-300 mesh) and

eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to obtain 10 fractions (Fr.

1-10). Fr. 6 (3.5 g) was further purified by Sephadex LH-20 column chromatography eluted with

methanol to remove pigments. The resulting solution was then subjected to semi-preparative

HPLC (YMC-Pack ODS-A column, 250 × 10 mm, 5 μm) with a mobile phase of methanol-water

(70:30, v/v) at a flow rate of 2 mL/min to yield ganoderic acid A (10.2 mg), ganoderic acid B (7.5

mg), and ganoderic acid C2 (12.8 mg). The purity of these compounds was determined to be

>98% by HPLC analysis. 1 Ganoderic acid C1, a lanostane-type triterpenoid from Ganoderma

lucidum, induces G1-phase arrest and apoptosis in human colon cancer cells - PubMed (2014-

01-01) Ganoderic acid C1 (GA-C1), a lanostane-type triterpenoid from Ganoderma lucidum,

has been shown to possess various biological activities, including anti-tumor, anti-inflammatory,

and anti-oxidative effects. However, the molecular mechanisms underlying the anti-cancer

effects of GA-C1 in human colon cancer cells remain unclear. In the present study, we

investigated the effects of GA-C1 on cell proliferation, cell cycle distribution, and apoptosis in

human colon cancer HT-29 cells. GA-C1 inhibited the proliferation of HT-29 cells in a dose- and

time-dependent manner. Flow cytometric analysis revealed that GA-C1 induced G1-phase

arrest and apoptosis in HT-29 cells. Western blot analysis showed that GA-C1 down-regulated

the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-regulated the expression of

p21 and p27. In addition, GA-C1 triggered the mitochondrial apoptotic pathway, as evidenced

by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of

caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-C1 up-regulated the

expression of Bax and down-regulated the expression of Bcl-2. Taken together, these findings

suggest that GA-C1 induces G1-phase arrest and apoptosis in HT-29 cells through the

regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic

agent for the treatment of human colon cancer. 1 Ganoderic acid A, a triterpenoid from

Ganoderma lucidum, induces apoptosis in human cervical cancer HeLa cells through the

mitochondrial-mediated pathway - PubMed (2013-01-01) Ganoderic acid A (GA-A), a major

triterpenoid from the fruiting bodies of Ganoderma lucidum, has been reported to exhibit a

variety of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-
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hypertensive effects. However, the underlying molecular mechanisms of its anti-cancer activity

in human cervical cancer cells are still not fully understood. In the present study, we

investigated the apoptotic effects of GA-A on human cervical cancer HeLa cells and the

possible molecular mechanisms involved. Our results showed that GA-A significantly inhibited

the proliferation of HeLa cells in a dose- and time-dependent manner. Flow cytometric analysis

indicated that GA-A induced apoptosis in HeLa cells. Western blot analysis revealed that GA-A

triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the down-regulation

of Bcl-2, the up-regulation of Bax, the loss of mitochondrial membrane potential (MMP), the

release of cytochrome c from the mitochondria to the cytosol, and the activation of caspase-3

and caspase-9. In addition, GA-A also induced the cleavage of poly(ADP-ribose) polymerase

(PARP). Taken together, these results suggest that GA-A induces apoptosis in HeLa cells

through the mitochondrial-mediated pathway and may be a potential therapeutic agent for the

treatment of human cervical cancer. 1 Ganoderic acids from Ganoderma lucidum: A promising

approach to cancer therapy - ScienceDirect (2021-01-01) Ganoderic acids (GAs), a group of

highly oxygenated lanostane-type triterpenoids, are the main bioactive components of the well-

known medicinal mushroom Ganoderma lucidum. Over the past few decades, numerous

studies have shown that GAs possess a wide range of pharmacological activities, including

anti-tumor, anti-inflammatory, anti-oxidant, anti-viral, and anti-hypertensive effects. The anti-

tumor activity of GAs has attracted particular attention. GAs have been shown to inhibit the

proliferation, induce apoptosis, and suppress the migration and invasion of various cancer

cells. The underlying molecular mechanisms of the anti-tumor effects of GAs are complex and

involve the regulation of multiple signaling pathways, such as the cell cycle, apoptosis, and

MAPK pathways. This review summarizes the recent advances in the anti-tumor activities and

molecular mechanisms of GAs, and discusses their potential as therapeutic agents for cancer

therapy. 1 Purification and characterization of a novel glucan from the fruiting bodies of

Ganoderma lucidum and its bioactivity - ScienceDirect (2021-01-01) The dried powder of the

fruiting bodies of G. lucidum (1.0 kg) was extracted with 95% ethanol (10 L × 3 times) to

remove lipids and some small molecular substances. The residue was then extracted with hot

water (10 L × 3 times, 2 h each time) at 100 °C. The aqueous extract was concentrated and

deproteinized by the Sevag method (chloroform: n-butanol = 4:1, v/v). The resulting solution

was precipitated by adding four volumes of 95% ethanol and kept overnight at 4 °C. The

precipitate was collected by centrifugation, washed with ethanol and acetone, and then

dissolved in distilled water. The solution was dialyzed against distilled water for 48 h and then

lyophilized to obtain the crude polysaccharide (GLP). 1 Ganoderic acid F, a lanostane-type

triterpenoid from Ganoderma lucidum, induces apoptosis in human leukemia THP-1 cells -
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PubMed (2012-01-01) Ganoderic acid F (GA-F), a lanostane-type triterpenoid from the

medicinal mushroom Ganoderma lucidum, has been shown to possess anti-tumor activity.

However, the underlying molecular mechanisms of its anti-leukemia effect are still unclear. In

the present study, we investigated the apoptotic effects of GA-F on human leukemia THP-1

cells and the possible signaling pathways involved. Our results showed that GA-F inhibited the

proliferation of THP-1 cells in a dose- and time-dependent manner. Flow cytometric analysis

revealed that GA-F induced apoptosis in THP-1 cells. Western blot analysis demonstrated that

GA-F triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the up-

regulation of Bax, the down-regulation of Bcl-2, the loss of mitochondrial membrane potential,

the release of cytochrome c, and the activation of caspase-3 and caspase-9. In addition, GA-F

also activated the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase

(MAPK) signaling pathways. Furthermore, pretreatment with the JNK inhibitor SP600125 or the

p38 MAPK inhibitor SB203580 significantly attenuated GA-F-induced apoptosis. Taken

together, these findings suggest that GA-F induces apoptosis in THP-1 cells through the

activation of the JNK and p38 MAPK signaling pathways and the mitochondrial-mediated

apoptotic pathway. 1 Ganoderic acid DM, a natural triterpenoid from Ganoderma lucidum,

induces G2/M cell cycle arrest and apoptosis in human oral cancer CA9-22 cells - PubMed

(2013-01-01) Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid isolated from the

fruiting bodies of Ganoderma lucidum, has been reported to possess anti-cancer activities.

However, the molecular mechanisms of its anti-cancer effects in human oral cancer cells are

not yet fully elucidated. In the present study, we investigated the anti-proliferative and apoptotic

effects of GA-DM on human oral cancer CA9-22 cells. Our results showed that GA-DM

significantly inhibited the proliferation of CA9-22 cells in a dose- and time-dependent manner.

Flow cytometric analysis revealed that GA-DM induced G2/M cell cycle arrest and apoptosis in

CA9-22 cells. Western blot analysis indicated that GA-DM down-regulated the expression of

cyclin A, cyclin B1, and CDK1, and up-regulated the expression of p21 and p27. In addition,

GA-DM triggered the mitochondrial apoptotic pathway, as evidenced by the loss of

mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3

and caspase-9, and the cleavage of PARP. Furthermore, GA-DM up-regulated the expression

of Bax and down-regulated the expression of Bcl-2. These findings suggest that GA-DM

induces G2/M cell cycle arrest and apoptosis in CA9-22 cells through the regulation of cell

cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the

treatment of human oral cancer. 1 Ganoderic acid T inhibits proliferation and induces apoptosis

in human breast cancer cells - PubMed (2011-01-01) Ganoderic acid T (GA-T) is one of the

major triterpenoids isolated from the fruiting bodies of Ganoderma lucidum. In the present
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study, we investigated the anti-proliferative and apoptotic effects of GA-T on human breast

cancer MCF-7 cells. Our results showed that GA-T significantly inhibited the proliferation of

MCF-7 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that

GA-T induced G1-phase arrest and apoptosis in MCF-7 cells. Western blot analysis showed

that GA-T down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-

regulated the expression of p21 and p27. In addition, GA-T triggered the mitochondrial

apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release

of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP.

Furthermore, GA-T up-regulated the expression of Bax and down-regulated the expression of

Bcl-2. These findings suggest that GA-T induces G1-phase arrest and apoptosis in MCF-7 cells

through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential

therapeutic agent for the treatment of human breast cancer. 1 Ganoderic acid Me, a natural

triterpenoid from Ganoderma lucidum, induces G1-phase arrest and apoptosis in human

hepatoma cells - PubMed (2012-01-01) Ganoderic acid Me (GA-Me) is a lanostane-type

triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. In the present study,

we investigated the anti-proliferative and apoptotic effects of GA-Me on human hepatoma

SMMC-7721 cells. Our results showed that GA-Me significantly inhibited the proliferation of

SMMC-7721 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed

that GA-Me induced G1-phase arrest and apoptosis in SMMC-7721 cells. Western blot analysis

showed that GA-Me down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4,

and up-regulated the expression of p21 and p27. In addition, GA-Me triggered the

mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane

potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the

cleavage of PARP. Furthermore, GA-Me up-regulated the expression of Bax and down-

regulated the expression of Bcl-2. These findings suggest that GA-Me induces G1-phase arrest

and apoptosis in SMMC-7721 cells through the regulation of cell cycle- and apoptosis-related

proteins, and may be a potential therapeutic agent for the treatment of human hepatoma. 1

Ganoderic acid A from Ganoderma lucidum mycelia induces apoptosis in lung cancer cells via

a p53-dependent pathway - PubMed (2013-01-01) Ganoderic acid A (GA-A), a lanostane-type

triterpenoid from Ganoderma lucidum, has been shown to have anti-tumor activity. However,

the molecular mechanisms of its anti-cancer effects in lung cancer cells are not fully

understood. In the present study, we investigated the apoptotic effects of GA-A on human lung

cancer A549 cells and the possible signaling pathways involved. Our results showed that GA-A

inhibited the proliferation of A549 cells in a dose- and time-dependent manner. Flow cytometric

analysis revealed that GA-A induced apoptosis in A549 cells. Western blot analysis
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demonstrated that GA-A up-regulated the expression of p53 and its target genes, including p21

and Bax. In addition, GA-A triggered the mitochondrial-mediated apoptotic pathway, as

evidenced by the down-regulation of Bcl-2, the loss of mitochondrial membrane potential, the

release of cytochrome c, and the activation of caspase-3 and caspase-9. Furthermore,

pretreatment with the p53 inhibitor pifithrin-α significantly attenuated GA-A-induced apoptosis.

Taken together, these findings suggest that GA-A induces apoptosis in A549 cells through a

p53-dependent pathway and the mitochondrial-mediated apoptotic pathway. 1 Ganoderic acid

C2, a triterpenoid from Ganoderma lucidum, induces apoptosis in human prostate cancer cells

- PubMed (2014-01-01) Ganoderic acid C2 (GA-C2), a lanostane-type triterpenoid from the

medicinal mushroom Ganoderma lucidum, has been shown to possess anti-tumor activity.

However, the molecular mechanisms of its anti-cancer effects in human prostate cancer cells

are not fully understood. In the present study, we investigated the apoptotic effects of GA-C2

on human prostate cancer PC-3 cells and the possible signaling pathways involved. Our results

showed that GA-C2 inhibited the proliferation of PC-3 cells in a dose- and time-dependent

manner. Flow cytometric analysis revealed that GA-C2 induced apoptosis in PC-3 cells.

Western blot analysis demonstrated that GA-C2 triggered the mitochondrial-mediated apoptotic

pathway, as evidenced by the up-regulation of Bax, the down-regulation of Bcl-2, the loss of

mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-

3 and caspase-9. In addition, GA-C2 also activated the c-Jun N-terminal kinase (JNK) signaling

pathway. Furthermore, pretreatment with the JNK inhibitor SP600125 significantly attenuated

GA-C2-induced apoptosis. Taken together, these findings suggest that GA-C2 induces

apoptosis in PC-3 cells through the activation of the JNK signaling pathway and the

mitochondrial-mediated apoptotic pathway. 1 Ganoderic acids from Ganoderma lucidum and

their potential as anti-cancer agents - PubMed (2021-01-01) Ganoderic acids (GAs) are a class

of highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom

Ganoderma lucidum. To date, more than 300 GAs have been identified, and many of them

have been shown to possess a wide range of pharmacological activities, including anti-tumor,

anti-inflammatory, anti-oxidant, and anti-viral effects. The anti-tumor activity of GAs has been

extensively studied, and they have been shown to inhibit the proliferation, induce apoptosis,

and suppress the migration and invasion of various cancer cells. The molecular mechanisms

underlying the anti-tumor effects of GAs are complex and involve the regulation of multiple

signaling pathways, such as the cell cycle, apoptosis, and MAPK pathways. This review

summarizes the recent advances in the anti-tumor activities and molecular mechanisms of

GAs, and discusses their potential as therapeutic agents for cancer therapy. 2 Technical
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This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working on scaling

up the purification of 20-hydroxylucidenic acid E2 for in vivo studies.

Troubleshooting Guides
Encountering issues during the scaling-up process is common. This guide addresses specific

problems with potential causes and solutions.
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Problem Potential Cause(s) Recommended Solution(s)

Low Yield of Crude Extract
Incomplete extraction of the

raw material.

Increase the extraction time or

the solvent-to-solid ratio.

Consider using a more efficient

extraction method like

ultrasound-assisted or

microwave-assisted extraction.

Ensure the raw material is

properly powdered to

maximize surface area.

Poor Separation in Column

Chromatography

Improper stationary phase or

mobile phase selection.

Optimize the mobile phase

gradient. Test different solvent

systems with varying polarities.

Ensure the silica gel mesh size

is appropriate for the

separation.

Column overloading.

Reduce the amount of crude

extract loaded onto the

column. Use a larger column

with a higher loading capacity.

Co-elution of Impurities

Similar polarities of 20-

hydroxylucidenic acid E2 and

impurities.

Employ a secondary

purification step such as

Sephadex LH-20 column

chromatography to remove

pigments and other closely

related compounds. Consider

using a different stationary

phase for the column

chromatography.

Low Purity in Final Product Inefficient final purification

step.

Optimize the semi-preparative

HPLC conditions, including the

mobile phase composition,

flow rate, and column type.

Ensure the sample is fully
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dissolved and filtered before

injection.

Compound Degradation
Exposure to high temperatures

or harsh pH conditions.

Perform extraction and

concentration steps at reduced

pressure and lower

temperatures. Avoid using

strong acids or bases during

the purification process.

Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the extraction of 20-hydroxylucidenic acid E2?

A1: The dried and powdered fruiting bodies of Ganoderma lucidum are the most common

starting material for the extraction of ganoderic acids, including 20-hydroxylucidenic acid E2.

Q2: What extraction solvents are most effective for obtaining a crude extract rich in

triterpenoids?

A2: Ethanol, typically at concentrations of 75% or 95% in water, is widely used for the initial

extraction. This is followed by liquid-liquid partitioning with solvents of increasing polarity, such

as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their

polarity. The ethyl acetate fraction is often enriched with triterpenoids.

Q3: What are the key chromatographic techniques for purifying 20-hydroxylucidenic acid E2?

A3: A multi-step chromatographic approach is generally required. This typically involves:

Silica Gel Column Chromatography: Used for the initial fractionation of the crude extract.

Sephadex LH-20 Column Chromatography: Effective for removing pigments and other low

molecular weight impurities.

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final step to

achieve high purity (>98%) of the target compound.
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Q4: How can I confirm the identity and purity of the final 20-hydroxylucidenic acid E2
product?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining

the purity of the final product. For structural confirmation, techniques such as Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Experimental Protocols
Scaled-Up Purification of Ganoderic Acids from
Ganoderma lucidum
This protocol is a generalized procedure based on common methodologies for isolating

ganoderic acids.

1. Extraction and Partitioning:

Mill the dried fruiting bodies of G. lucidum into a fine powder.

Extract the powder (e.g., 10 kg) with 75% ethanol (3 x 120 L) at room temperature for 2

hours for each extraction.

Combine the extracts and concentrate under reduced pressure to yield a crude extract.

Suspend the crude extract in water and partition successively with petroleum ether, ethyl

acetate, and n-butanol.

Collect and concentrate the ethyl acetate fraction, which is rich in triterpenoids.

2. Silica Gel Column Chromatography:

Subject the ethyl acetate fraction to silica gel column chromatography (200-300 mesh).

Elute with a gradient of petroleum ether-ethyl acetate or chloroform-methanol, gradually

increasing the polarity.

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions

containing the desired compounds.
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3. Sephadex LH-20 Column Chromatography:

Further separate the target fractions using a Sephadex LH-20 column with methanol as the

eluent to remove pigments.

4. Semi-Preparative HPLC:

Purify the resulting solution by semi-preparative HPLC on a C18 column.

Use a mobile phase such as methanol-water (e.g., 80:20, v/v) at a specific flow rate (e.g., 2

mL/min).

Monitor the elution profile with a UV detector and collect the peak corresponding to 20-
hydroxylucidenic acid E2.

Determine the purity of the collected fraction using analytical HPLC.

Quantitative Data Summary
The following table summarizes representative yields and purities from published studies on

ganoderic acid purification.

Starting

Material (G.

lucidum)

Crude Extract

Yield

Ethyl Acetate

Fraction

Final

Compound

Yield (e.g.,

Ganoderic Acid

A)

Purity

10 kg 850 g 125 g 12.5 mg >98%

1 kg 60 g 25 g 10.2 mg >98%
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Pure 20-hydroxylucidenic acid E2 for In Vivo Studies
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Caption: Workflow for scaling up the purification of 20-hydroxylucidenic acid E2.
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Signaling Pathway
Ganoderic acids, a class of compounds that includes 20-hydroxylucidenic acid E2, have

been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway.

Mitochondrial Apoptosis Pathway

Ganoderic Acids
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Caption: Mitochondrial-mediated apoptosis pathway induced by ganoderic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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